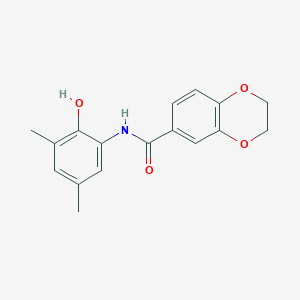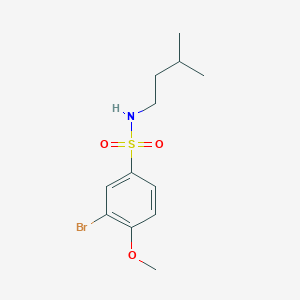
isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, also known as IMDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMDPB is a derivative of benzoic acid and pyrrole, and its chemical structure makes it an interesting molecule for research purposes.
Wirkmechanismus
The mechanism of action of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular behavior. Additionally, this compound has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve cognitive function in mice.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized chemical structure. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of this compound in lab experiments. For example, it may be difficult to obtain sufficient quantities of this compound for certain experiments, and its solubility in certain solvents may be limited.
Zukünftige Richtungen
There are several future directions for research on isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. One area of interest is the development of this compound derivatives with improved properties for specific applications. For example, researchers may seek to modify the chemical structure of this compound to increase its solubility or improve its selectivity for certain targets. Another area of interest is the investigation of the mechanism of action of this compound in more detail. Researchers may use techniques such as proteomics and metabolomics to identify the cellular pathways that are affected by this compound. Finally, researchers may explore the potential of this compound as a therapeutic agent in clinical trials, particularly for the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method is well-established, and it has been shown to have several biochemical and physiological effects in vitro and in vivo. While there are some limitations to the use of this compound in lab experiments, there are also several future directions for research on this compound. With further investigation, this compound may prove to be a valuable tool for researchers in many different areas.
Synthesemethoden
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be synthesized through a multistep process that involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2,5-dimethylpyrrole in the presence of a base to form this compound. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, this compound has been employed as a hole-transporting material in organic solar cells and light-emitting diodes.
Eigenschaften
IUPAC Name |
propan-2-yl 3-(2,5-dimethylpyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-6-5-7-15(10-14)17-12(3)8-9-13(17)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPIUNUYZFAQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)




![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)

![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)